

Stability of Triethylamine Picrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Triethylamine picrate, an ionic salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents unique stability challenges due to the energetic nature of the picrate anion. This technical guide provides a comprehensive overview of the stability of triethylamine picrate under various conditions, including thermal stress, photolytic exposure, and differing pH environments. While specific quantitative stability data for triethylamine picrate is not extensively available in public literature, this guide synthesizes information on the well-documented properties of picrate salts and aliphatic amines to provide a thorough stability assessment. Furthermore, it details standardized experimental protocols for evaluating the thermal, photo-, and pH-dependent stability of chemical compounds, in accordance with major regulatory guidelines.

Introduction

Triethylamine picrate is a salt formed through the acid-base reaction between picric acid (2,4,6-trinitrophenol) and triethylamine. Picric acid is a well-known energetic material, and its salts, known as picrates, can also exhibit explosive properties.[1][2] The stability of these salts is a critical consideration for their safe handling, storage, and application, particularly in research and development settings. Triethylamine is a commonly used organic base, and its reaction with picric acid results in the formation of triethylammonium picrate.[3] This guide will explore the factors influencing the stability of this salt.



Chemical and Physical Properties

A summary of the relevant properties of the constituent components of **triethylamine picrate** is provided below.

| Property | Triethylamine | Picric Acid | Triethylammon ium Cation | Picrate Anion |
|-------------------------|----------------------------------|--------------------------|---|--|
| Formula | C ₆ H ₁₅ N | C6H3N3O7 | C ₆ H ₁₆ N ⁺ | C ₆ H ₂ N ₃ O ₇ ⁻ |
| Molar Mass | 101.19 g/mol | 229.10 g/mol | 102.20 g/mol | 228.09 g/mol |
| Appearance | Colorless liquid | Yellow crystalline solid | - | Yellow anion |
| Odor | Strong fishy, ammonia-like | Odorless | - | - |
| pKa (of conjugate acid) | 10.75 | 0.38 | - | - |

Stability Profile of Triethylamine Picrate

The stability of **triethylamine picrate** is fundamentally dictated by the inherent properties of the picrate anion and the triethylammonium cation.

Thermal Stability

Picrate salts are known to be sensitive to heat, with the potential for explosive decomposition. [4] Dry picric acid and its salts are considered highly sensitive to shock, heat, and friction.[4] The thermal stability of amine picrates is influenced by the nature of the amine. While specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for **triethylamine picrate** are not readily available in the reviewed literature, studies on other amine picrates indicate that decomposition is a key thermal event.[5] The decomposition of triethylamine hydrochloride at 261 °C suggests that the triethylammonium cation has moderate thermal stability.[3] It is anticipated that **triethylamine picrate** would decompose at a temperature significantly lower than many non-energetic salts, and likely in an exothermic manner.



Table 1: Illustrative Thermal Decomposition Data for Related Compounds

| Compound | Decomposition Onset (°C) | Method |
|-----------------------------|---------------------------|-------------------|
| Triethylamine Hydrochloride | 261 | Heating |
| Lead Picrate | Lower than Sodium Picrate | DSC |
| Ammonium Picrate (Dunnite) | Explosive | General Knowledge |

Note: This table provides illustrative data for related compounds to indicate the expected range of thermal stability. Specific data for **triethylamine picrate** requires experimental determination.

Photostability

The picrate anion, with its conjugated nitro and phenoxide groups, is chromophoric and absorbs light in the visible and ultraviolet regions, giving it a characteristic yellow color.[1] This absorption of light can lead to photodegradation. While specific photostability studies on **triethylamine picrate** are not widely published, the general principles of photostability testing as outlined in the ICH Q1B guidelines would apply.[5] It is expected that prolonged exposure to light, particularly UV radiation, could lead to the degradation of the picrate anion, potentially forming byproducts. Triethylamine itself can be involved in photochemical reactions, which could also influence the overall stability of the salt in solution under illumination.[6]

Table 2: General Photostability Testing Conditions (ICH Q1B)

| Light Source | Exposure Condition |
|---|--|
| Option 1: Artificial Daylight | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m ² |
| Option 2: Cool White Fluorescent and Near UV Lamps | Cool white fluorescent lamp for visible light and a near UV lamp with a spectral distribution from 320 to 400 nm |

Stability under Different pH Conditions



The stability of **triethylamine picrate** in solution is expected to be significantly influenced by pH.

- Acidic Conditions (low pH): In a strongly acidic solution, the equilibrium will favor the protonated triethylammonium cation and undissociated picric acid. Picric acid is relatively stable in acidic solutions.[2]
- Neutral Conditions (pH ≈ 7): Near neutral pH, the salt will exist as triethylammonium cations and picrate anions.
- Alkaline Conditions (high pH): In alkaline solutions, the triethylammonium cation will be
 deprotonated to the free base, triethylamine. Picric acid is known to be less stable in alkaline
 conditions, and its degradation can be accelerated.[2] The presence of the free amine in
 solution could potentially react with the picrate anion or its degradation products.

Table 3: Expected Stability of Triethylamine Picrate at Different pH

| pH Range | Predominant Species | Expected Stability |
|----------|--|--------------------|
| < 2 | Triethylammonium cation, Picric acid | Relatively High |
| 3 - 9 | Triethylammonium cation, Picrate anion | Moderate |
| > 10 | Triethylamine, Picrate anion | Potentially Lower |

Experimental Protocols

To quantitatively assess the stability of **triethylamine picrate**, standardized experimental protocols should be followed.

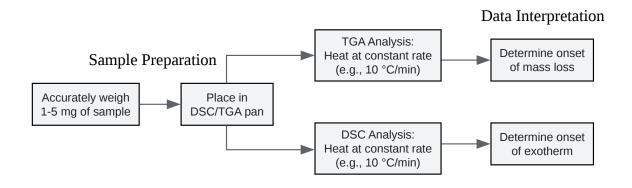
Thermal Stability Analysis (DSC/TGA)

Methodology based on ASTM E537 and ASTM E698

 Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA) are required.



- Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of **triethylamine picrate** is placed in an appropriate sample pan (e.g., aluminum or gold-plated copper).
- Experimental Conditions:
 - TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature.
 - DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature.
- Data Analysis:
 - TGA: The onset temperature of mass loss is determined, indicating decomposition.
 - DSC: The onset temperature of exothermic or endothermic events is determined. An
 exotherm indicates a decomposition or reaction that releases heat.



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Fig. 1: Experimental workflow for thermal analysis.

Photostability Testing

Methodology based on ICH Harmonised Tripartite Guideline Q1B

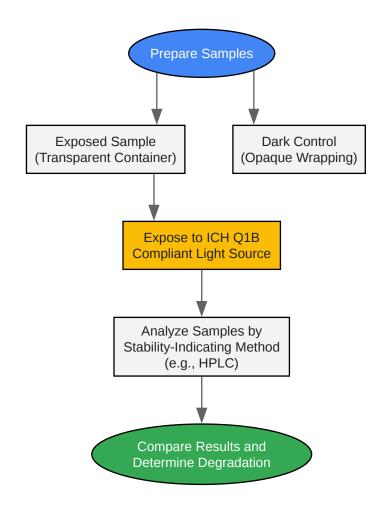


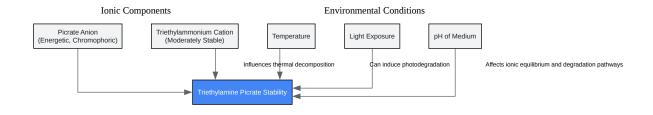




- Sample Preparation: A sample of triethylamine picrate is placed in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.
- Light Exposure: The samples are exposed to a light source that meets the ICH Q1B requirements, providing a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[5]
- Analysis: After exposure, the samples are analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of triethylamine picrate remaining and to detect any degradation products.
- Evaluation: The results from the light-exposed sample are compared to those of the dark control to determine the extent of photodegradation.







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- To cite this document: BenchChem. [Stability of Triethylamine Picrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494950#stability-of-triethylamine-picrate-under-different-conditions]

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